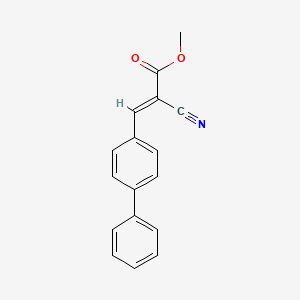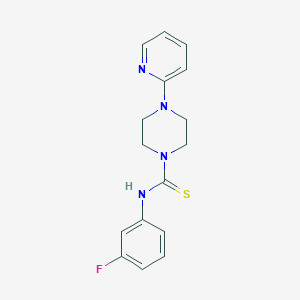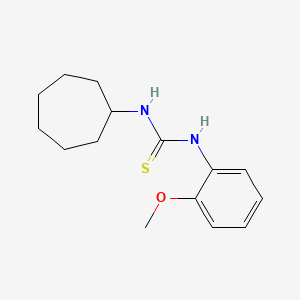
methyl 3-(4-biphenylyl)-2-cyanoacrylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 3-(4-biphenylyl)-2-cyanoacrylate, also known as MBCA, is a type of cyanoacrylate adhesive that is widely used in scientific research applications. This adhesive is known for its strong bonding properties and is commonly used in the fields of biology, chemistry, and materials science.
作用机制
Methyl 3-(4-biphenylyl)-2-cyanoacrylate works by forming strong covalent bonds between surfaces. When applied to a surface, methyl 3-(4-biphenylyl)-2-cyanoacrylate reacts with moisture in the air to form a polymer that binds the two surfaces together. This mechanism of action makes methyl 3-(4-biphenylyl)-2-cyanoacrylate a highly effective adhesive for a wide range of applications.
Biochemical and Physiological Effects
methyl 3-(4-biphenylyl)-2-cyanoacrylate has been shown to have minimal biochemical and physiological effects on cells and tissues. It is biocompatible and does not cause significant inflammation or toxicity in vivo. This makes it an ideal adhesive for use in tissue engineering and drug delivery applications.
实验室实验的优点和局限性
One of the main advantages of using methyl 3-(4-biphenylyl)-2-cyanoacrylate in lab experiments is its strong bonding properties. It allows for the creation of stable and long-lasting bonds between surfaces, which is important for many scientific research applications. However, methyl 3-(4-biphenylyl)-2-cyanoacrylate does have some limitations. It is not suitable for use in high-temperature environments and can degrade over time in the presence of moisture.
未来方向
There are many potential future directions for the use of methyl 3-(4-biphenylyl)-2-cyanoacrylate in scientific research. One area of interest is the development of new formulations of methyl 3-(4-biphenylyl)-2-cyanoacrylate that have improved properties, such as increased biocompatibility or resistance to degradation. Additionally, methyl 3-(4-biphenylyl)-2-cyanoacrylate could be used in the development of new drug delivery systems or in the creation of new materials for use in microfluidics and other applications.
Conclusion
Methyl 3-(4-biphenylyl)-2-cyanoacrylate is a highly effective adhesive that is widely used in scientific research applications. Its strong bonding properties and biocompatibility make it an ideal adhesive for use in tissue engineering, drug delivery, and microfluidics. While there are some limitations to its use, the potential future directions for methyl 3-(4-biphenylyl)-2-cyanoacrylate in scientific research are numerous and exciting.
合成方法
Methyl 3-(4-biphenylyl)-2-cyanoacrylate is synthesized through the reaction of cyanoacetic acid with 4-biphenylmethanol in the presence of a strong acid catalyst. The resulting product is then treated with methyl iodide to form methyl 3-(4-biphenylyl)-2-cyanoacrylate. This synthesis method is relatively simple and yields a high purity product.
科学研究应用
Methyl 3-(4-biphenylyl)-2-cyanoacrylate is widely used in scientific research applications due to its strong bonding properties and biocompatibility. It is commonly used in the fields of biology, chemistry, and materials science for applications such as tissue engineering, drug delivery, and microfluidics.
属性
IUPAC Name |
methyl (E)-2-cyano-3-(4-phenylphenyl)prop-2-enoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13NO2/c1-20-17(19)16(12-18)11-13-7-9-15(10-8-13)14-5-3-2-4-6-14/h2-11H,1H3/b16-11+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJSBDWKXMJUPQT-LFIBNONCSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(=CC1=CC=C(C=C1)C2=CC=CC=C2)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)/C(=C/C1=CC=C(C=C1)C2=CC=CC=C2)/C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-[(4-isopropylbenzyl)thio]-1,3,4-thiadiazol-2-amine](/img/structure/B5749990.png)


![2-[2-(dicyanomethylene)hydrazino]benzoic acid](/img/structure/B5750016.png)

![7,7-dimethyl-2-(4-methyl-1-piperidinyl)-7,8-dihydro-5H-pyrano[4,3-b]pyridine-3-carbonitrile](/img/structure/B5750024.png)
![1-[(2-fluorophenoxy)acetyl]-4-(4-methoxyphenyl)piperazine](/img/structure/B5750033.png)





![4-{1-cyano-2-[5-(2-nitrophenyl)-2-furyl]vinyl}benzonitrile](/img/structure/B5750094.png)
